2-Bromo-5-formylbenzoic acid

Vue d'ensemble

Description

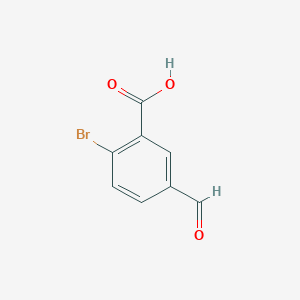

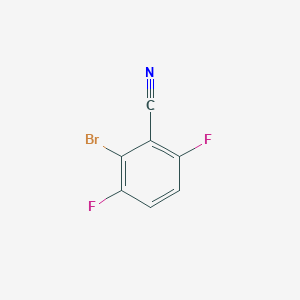

2-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance at room temperature .

Molecular Structure Analysis

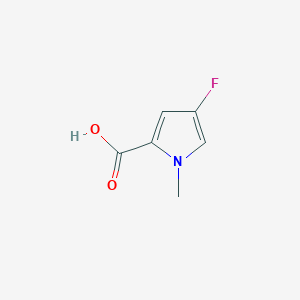

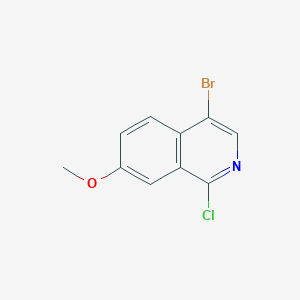

The molecular structure of 2-Bromo-5-formylbenzoic acid consists of a benzene ring substituted with a bromo group at the 2nd position, a formyl group at the 5th position, and a carboxylic acid group . The InChI code for this compound is 1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis

2-Bromo-5-formylbenzoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Pharmacology

In pharmacology, 2-Bromo-5-formylbenzoic acid is a precursor in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used primarily in diabetes treatment. The compound’s role in the development of these inhibitors highlights its importance in creating new therapeutic agents that can help manage chronic conditions like diabetes.

Organic Synthesis

Organic synthesis utilizes 2-Bromo-5-formylbenzoic acid for various reactions, including free radical bromination and nucleophilic substitution . Its benzylic position makes it a versatile reagent for introducing bromo and formyl groups, which are pivotal in constructing complex organic molecules.

Material Science

In material science, this compound can be used to modify the properties of materials at a molecular level. Its ability to react with other compounds allows for the creation of new materials with desired characteristics, such as increased strength or improved thermal stability .

Analytical Chemistry

2-Bromo-5-formylbenzoic acid: plays a role in analytical chemistry as a standard or reference compound in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical substances.

Biochemistry Research

In biochemistry research, 2-Bromo-5-formylbenzoic acid may be used in the study of enzyme-catalyzed reactions and metabolic pathways . Its incorporation into biochemical assays can help elucidate the mechanisms of action of different biomolecules.

Environmental Science

The applications of 2-Bromo-5-formylbenzoic acid in environmental science could involve the study of its degradation products and their impact on the environment . Understanding the compound’s behavior in various environmental conditions is crucial for assessing its ecological footprint.

Safety and Hazards

The safety information available indicates that 2-Bromo-5-formylbenzoic acid is associated with some hazards. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Mode of Action

The ortho effect, a phenomenon observed in substituted benzene compounds like 2-bromo-5-formylbenzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, the compound becomes more acidic surpassing the unmodified benzoic acid . This is due to steric hindrance causing the carboxyl group to twist out of the plane of the benzene ring, inhibiting the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .

Pharmacokinetics

For instance, 2-Bromo-5-formylbenzoic acid has a molecular weight of 229.03 , which is within the range generally favorable for good bioavailability.

Propriétés

IUPAC Name |

2-bromo-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWKTRXWVQFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)